alpha-Chlorobenzaldoxime

Descripción general

Descripción

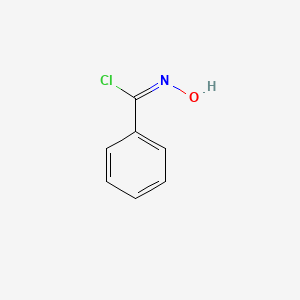

Alpha-Chlorobenzaldoxime: is a chemical compound with the molecular formula C7H6ClNO . It is a derivative of benzaldoxime where a chlorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Chlorobenzaldoxime can be synthesized through the chlorination of benzaldoxime. The process involves dissolving benzaldoxime in chloroform and cooling the solution to -2°C. Dry chlorine gas is then bubbled through the solution while maintaining the temperature below -2°C. After the chlorination is complete, the solvent is removed under reduced pressure, and the product is crystallized from petroleum ether .

Industrial Production Methods: For industrial production, this compound can be produced by dropping an aqueous sodium hypochlorite solution into a mixed oil/water dispersion containing benzaldoxime. This method ensures a controlled reaction and high yield .

Análisis De Reacciones Químicas

Chemical Reactions of Alpha-Chlorobenzaldoxime

This compound can undergo several types of chemical reactions, including nucleophilic addition, oxidation, reduction, and substitution reactions.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the nitrogen atom of the oxime group acts as a nucleophile, allowing it to react with various electrophiles. This property makes this compound useful in organic synthesis for forming new compounds.

Reduction Reactions

Reduction reactions can convert this compound into amines or other reduced forms using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are commonly employed in these reactions.

Catalytic Rearrangement to Amides

A related compound, benzaldoxime, can undergo catalytic rearrangement to form primary amides. This process involves the conversion of the oxime into a nitrile intermediate, which is then hydrated to form the amide. Although specific studies on this compound are not detailed in this context, similar mechanisms could potentially apply .

Data Tables

| Entry | Aldoxime | Time (h) | Yield (%) of Amide |

|---|---|---|---|

| 1 | (E)-Benzaldoxime | 2 | 45 (GC yield) |

This table illustrates the efficiency of catalytic rearrangement reactions for similar compounds .

Aplicaciones Científicas De Investigación

Chemistry

Alpha-Chlorobenzaldoxime serves as an intermediate in synthesizing various organic compounds. Its role in chemical reactions includes:

- Oxidation : Producing nitriles.

- Reduction : Yielding amines.

- Substitution : Allowing for the formation of different derivatives.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Nitriles | Conversion via oxidation reactions |

| Reduction | Amines | Formation through reduction |

| Substitution | Derivatives | Chlorine atom replaced by nucleophiles |

Biology

Research on this compound has highlighted its potential biological activities, particularly its interaction with enzymes. It may act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Studies have evaluated its effectiveness as a reactivator for acetylcholinesterase inhibited by organophosphorus compounds, which are relevant in toxicology and antidote development .

Case Study: Reactivation of Acetylcholinesterase

In a study evaluating neutral aryloximes as reactivators for paraoxon-inhibited acetylcholinesterase, this compound was assessed for its ability to restore enzyme activity. The findings indicated that certain structural modifications could enhance reactivation efficiency, paving the way for developing more effective antidotes for organophosphate poisoning .

Medicine

Ongoing research is investigating the therapeutic applications of this compound in treating various diseases. Its potential as a lead compound in drug design is being explored, particularly in developing new anticancer agents and antimicrobial drugs .

Table 2: Potential Medical Applications

| Application Type | Description |

|---|---|

| Anticancer Agents | Investigated for selective cytotoxicity |

| Antimicrobial Agents | Assessed for activity against pathogens |

Industry

In industrial settings, this compound is utilized in producing fine chemicals, dyes, agrochemicals, and pharmaceuticals. Its role as a reagent in various chemical processes highlights its importance in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of alpha-Chlorobenzaldoxime involves its interaction with molecular targets through its reactive oxime group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

Benzaldoxime: The parent compound without the chlorine substitution.

Para-Chlorobenzaldoxime: A similar compound with the chlorine atom at the para position.

Ortho-Chlorobenzaldoxime: A similar compound with the chlorine atom at the ortho position.

Uniqueness: Alpha-Chlorobenzaldoxime is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain synthetic applications where other isomers might not be as effective .

Propiedades

IUPAC Name |

(E)-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHKODORJRRYBU-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-16-8 | |

| Record name | alpha-chlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.